Pentadecanal

概要

説明

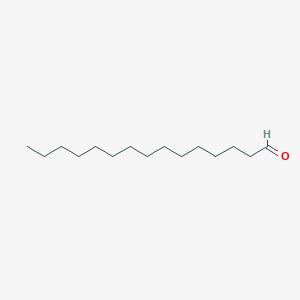

Pentadecanal is a chemical compound with the molecular formula C15H30O . It is a solid crystal or powder form and is white or almost white in color .

Synthesis Analysis

A highly sensitive S1PL assay was developed using a C17-Sa1P substrate for pentadecanal quantification for application in the characterization of S1PL activity in vitro .Molecular Structure Analysis

The molecular weight of Pentadecanal is 226.3981 . It contains a total of 45 bonds, including 15 non-H bonds, 1 multiple bond, 13 rotatable bonds, 1 double bond, and 1 aldehyde .Chemical Reactions Analysis

Pentadecanal has been found to have anti-biofilm activity against Staphylococcus epidermidis . It has also been used in a newly designed assay using a C17-Sa1P substrate that degrades into pentadecanal and phosphoethanolamine .Physical And Chemical Properties Analysis

Pentadecanal has a density of 0.8±0.1 g/cm3, a boiling point of 285.1±3.0 °C at 760 mmHg, and a flash point of 130.4±6.0 °C . Its molar refractivity is 71.7±0.3 cm3, and it has 1 H bond acceptor, 0 H bond donors, and 13 freely rotating bonds .科学的研究の応用

Sphingolipid Metabolism

Pentadecanal plays a role in the metabolism of sphingolipids, which are essential components of cell membranes. A bioassay using a Pentadecanal derivative has been developed to measure S1P Lyase activity . This enzyme is crucial for regulating the levels of sphingosine-1-phosphate (S1P), a lipid signaling molecule that influences cell survival and proliferation . The assay provides a sensitive method to study S1P Lyase activity, which is significant for understanding diseases related to sphingolipid metabolism.

Longevity Research

In longevity research, Pentadecanal derivatives have been compared with compounds like rapamycin and metformin, which are known to extend lifespan . These studies focus on the activation of AMPK and inhibition of mTOR pathways, both of which are central to aging and longevity . Pentadecanal’s role in these pathways could make it a valuable tool for developing longevity-enhancing therapies.

Cardiometabolic Health

Pentadecanal is associated with cardiometabolic health due to its presence in certain fatty acids. Research indicates that low levels of Pentadecanal-related compounds may increase the risk of type 2 diabetes, heart disease, and other metabolic disorders . Understanding its function could lead to new strategies for preventing and treating these conditions.

Immune System Modulation

The modulation of the immune system is another area where Pentadecanal shows potential. It has been found to share activities with compounds that have anti-inflammatory effects . This suggests that Pentadecanal could be used to develop treatments for conditions characterized by chronic inflammation.

Cancer Research

Pentadecanal’s involvement in cell signaling pathways also extends to cancer research. Its impact on cell proliferation signals can provide insights into the mechanisms of cancer growth and potential therapeutic targets . By understanding how Pentadecanal influences these pathways, researchers can explore new avenues for cancer treatment.

Liver Health

The liver is another organ that could benefit from Pentadecanal research. Studies suggest that Pentadecanal-related fatty acids may protect against nonalcoholic fatty liver disease and other liver conditions . Investigating its effects on liver health could lead to better prevention and management of liver diseases.

Neuroscience

In neuroscience, Pentadecanal may be significant for studying neurodegenerative diseases. Its role in sphingolipid metabolism is relevant since sphingolipids are important for brain function and structure . Research into Pentadecanal’s neurological effects could contribute to treatments for diseases like Alzheimer’s and Parkinson’s.

Analytical Chemistry

Finally, in analytical chemistry, Pentadecanal is used as a standard for calibrating instruments and validating methods. The development of a quantitative protocol and a derivatization method for Pentadecanal analysis enhances the sensitivity and accuracy of biochemical assays . This is essential for research that requires precise measurement of biological compounds.

作用機序

Target of Action

Pentadecanal primarily targets biofilms formed by Staphylococcus epidermidis, a bacterium known to cause infections related to medical devices . The compound’s anti-biofilm activity has been demonstrated in both static and dynamic biofilm assays .

Mode of Action

Biochemical Pathways

This disruption likely involves multiple biochemical pathways related to bacterial communication and biofilm development .

Pharmacokinetics

It has been shown that pentadecanal can be adsorbed onto the surface of polydimethylsiloxane (pdms), a widely used silicone-based polymer . This suggests that pentadecanal could potentially be used in coatings for medical devices to prevent biofilm formation.

Result of Action

The primary result of pentadecanal’s action is the significant reduction of biofilm formation by S. epidermidis . This has important implications for preventing infections associated with medical devices, as S. epidermidis is a major cause of such infections .

Action Environment

The action of pentadecanal can be influenced by environmental factors. For instance, the compound has been found to be produced by the Antarctic marine bacterium Pseudoalteromonas haloplanktis TAC125 , suggesting that it may be particularly effective in cold environments. Additionally, the efficacy of pentadecanal as an anti-biofilm agent can be enhanced when it is adsorbed onto the surface of materials such as PDMS .

Safety and Hazards

特性

IUPAC Name |

pentadecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQJZNCFDLXSIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062633 | |

| Record name | Pentadecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pentadecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

284.00 to 286.00 °C. @ 760.00 mm Hg | |

| Record name | Pentadecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Pentadecanal | |

CAS RN |

2765-11-9 | |

| Record name | Pentadecanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2765-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002765119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentadecanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentadecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTADECANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXR39QX5Q7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentadecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

24 - 25 °C | |

| Record name | Pentadecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

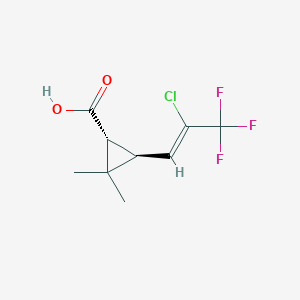

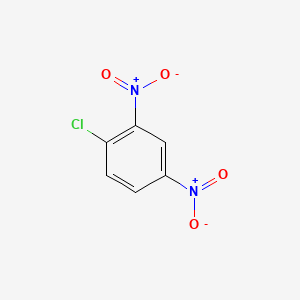

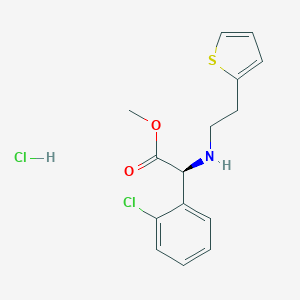

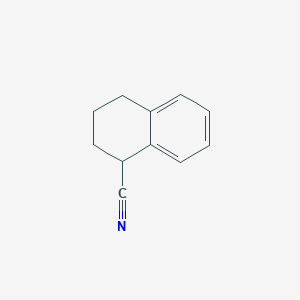

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main biological activity of pentadecanal that has been researched?

A1: Pentadecanal has shown promising activity as an anti-biofilm agent, specifically against Staphylococcus epidermidis. [, , ] This bacterium is a common cause of infections related to medical devices due to its ability to form biofilms, which are resistant to antibiotics and host immune responses.

Q2: How does pentadecanal exert its anti-biofilm activity?

A2: While the exact mechanism is still under investigation, research suggests that pentadecanal may act as an AI-2 signal molecule, interfering with the quorum sensing mechanism that S. epidermidis uses to form biofilms. []

Q3: Has pentadecanal been investigated for its potential in treating existing biofilms?

A4: While most research focuses on pentadecanal’s ability to prevent biofilm formation, some studies have explored its use in combination with antibiotics. Results indicate that pentadecanoic acid, a derivative of pentadecanal, can enhance the antimicrobial activity of vancomycin against S. epidermidis. [, ] This suggests a potential synergistic effect that could be beneficial in treating established biofilms.

Q4: What are the potential applications of pentadecanal's anti-biofilm properties?

A4: Pentadecanal and its derivatives show promise in developing:

- Anti-biofilm coatings for medical devices: Research has focused on modifying polydimethylsiloxane (PDMS), a common material for medical devices, with pentadecanal and pentadecanoic acid coatings to reduce S. epidermidis biofilm formation. []

- New antibacterial agents: Pentadecanal’s activity against both S. epidermidis and potentially L. monocytogenes suggests potential applications in food safety and preservation. []

Q5: What is the significance of discovering an anti-biofilm molecule from an Antarctic bacterium?

A6: The discovery of pentadecanal from Pseudoalteromonas haloplanktis TAC125, an Antarctic bacterium, highlights the potential of extremophiles as sources of novel bioactive compounds. [] Organisms living in extreme environments often produce unique molecules with potential applications in medicine, biotechnology, and other fields.

Q6: What is the role of pentadecanal in rice plants?

A7: In rice plants, pentadecanal is a product of fatty acid alpha-oxidation, a metabolic pathway essential for breaking down fatty acids. [, ] An enzyme called alpha-oxygenase catalyzes the initial step in this pathway, forming 2-hydroperoxypalmitic acid, which then degrades to pentadecanal. []

Q7: What is the molecular formula and weight of pentadecanal?

A7: The molecular formula of pentadecanal is C15H30O, and its molecular weight is 226.40 g/mol.

Q8: How is pentadecanal typically synthesized?

A9: One method for synthesizing pentadecanal involves using sym-trithiane as a starting material, as described in one of the research papers. [] This method involves several steps, including alkylation, hydrolysis, and oxidation reactions.

Q9: What spectroscopic techniques are used to characterize pentadecanal?

A10: Researchers commonly employ techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR) to identify and characterize pentadecanal. [, , , ]

Q10: Has the synthesis of jaspine B, a natural product, been achieved using pentadecanal?

A11: Yes, researchers have successfully synthesized jaspine B using pentadecanal as a starting material. [, ] This synthesis utilizes an enantioselective aldol reaction as a key step, demonstrating the versatility of pentadecanal as a building block in organic synthesis.

Q11: Is there any information available regarding the toxicity of pentadecanal?

A11: While the research papers provided focus on the anti-biofilm activity of pentadecanal, they do not provide specific data on its toxicity. Further studies are needed to assess its safety profile, including potential adverse effects and long-term consequences.

Q12: Have any studies investigated the cytotoxicity of pentadecanal?

A13: One study investigated the cytotoxicity of pentadecanal and its derivatives on two immortalized eukaryotic cell lines. [] This type of research is crucial for evaluating the potential of pentadecanal for biomedical applications, ensuring that it exhibits minimal toxicity towards human cells.

Q13: In what other research areas has pentadecanal been identified?

A13: Pentadecanal has been found in various natural sources and has been studied in the context of:

- Flavor and aroma: Pentadecanal is a volatile compound found in various plants and fruits, contributing to their characteristic aromas. [, , , , , , , ] Studies have investigated its presence and potential role in the flavor profiles of foods such as beef sausage, low-fat sausages, and green chili pepper.

- Marine natural products: Pentadecanal has been isolated from marine organisms such as the red alga Laurencia filiformis [] and the sea hare Aplysia parvula. [] This highlights the diverse range of organisms that produce this compound and its potential ecological significance.

- Pollinator attractants: Research suggests that pentadecanal may play a role in attracting pollinators, particularly wasps, to certain orchid species. [] This finding contributes to our understanding of plant-insect interactions and the chemical ecology of pollination.

Q14: What analytical techniques are used to quantify pentadecanal in different matrices?

A15: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for the identification and quantification of pentadecanal in complex mixtures. [, , , , , , , , , , ] Researchers often employ techniques like headspace solid-phase microextraction (HS-SPME) [] and hydrodistillation [, , , , , ] to isolate volatile compounds, including pentadecanal, from various samples.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-chloropropyl)-1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B32663.png)